An In-depth Technical Guide to 4-Oxo-4-phenylbutanamide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Oxo-4-phenylbutanamide: Chemical Properties and Structure
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-Oxo-4-phenylbutanamide, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, structural characteristics, synthesis, and reactivity, offering field-proven insights and methodologies.
Molecular Identity and Physicochemical Properties
4-Oxo-4-phenylbutanamide is a keto-amide characterized by a phenyl group attached to a butyramide backbone via a ketone functional group. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-Oxo-4-phenylbutanamide | [1] |
| CAS Number | 23132-29-8 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.2 g/mol | [2] |
| Physical State | Solid (Yellow to pale yellow) | [2] |
| Melting Point | 125-127 °C | [2] |
| Solubility | No data available |
N-Substituted derivatives of 4-Oxo-4-phenylbutanamide are also documented:
| Derivative | CAS Number | Molecular Formula | Molecular Weight |
| N-Methyl-4-oxo-4-phenylbutanamide | 103859-83-2 | C₁₁H₁₃NO₂ | 191.23 g/mol [3] |
| N,N-Dimethyl-4-oxo-4-phenylbutanamide | 26976-88-5 | C₁₂H₁₅NO₂ | 205.25 g/mol [4] |
Molecular Structure and Spectroscopic Characterization
Structural Diagram
Caption: Chemical structure of 4-Oxo-4-phenylbutanamide.
Predicted Spectroscopic Data
Based on the analysis of its precursor and derivatives, the following spectral characteristics are anticipated for 4-Oxo-4-phenylbutanamide.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 7.4-8.0 ppm, corresponding to the protons on the phenyl ring.[1][5]
-
Methylene Protons (α to amide C=O): A triplet around δ 2.75 ppm.[1]
-
Methylene Protons (α to ketone C=O): A triplet around δ 3.30 ppm.[1]
-
Amide Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Ketone Carbonyl: A signal around δ 198 ppm.[5]
-
Amide Carbonyl: A signal around δ 173-175 ppm.
-
Aromatic Carbons: Signals between δ 128-137 ppm.[5]
-
Methylene Carbon (α to ketone C=O): A signal around δ 33 ppm.[5]
-
Methylene Carbon (α to amide C=O): A signal around δ 28 ppm.[5]
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the amide N-H bonds.
-
C=O Stretch (Ketone): A sharp, strong absorption around 1685 cm⁻¹.
-
C=O Stretch (Amide I band): A strong absorption around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II band): An absorption around 1620-1640 cm⁻¹.
Mass Spectrometry:
-
The protonated molecule [M+H]⁺ would be expected at m/z 178.0817.
Synthesis of 4-Oxo-4-phenylbutanamide
The synthesis of 4-Oxo-4-phenylbutanamide is a two-step process, beginning with the synthesis of its carboxylic acid precursor, followed by amidation.
Caption: Proposed synthetic workflow for 4-Oxo-4-phenylbutanamide.
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This synthesis is achieved via a Friedel-Crafts acylation of benzene with succinic anhydride.[6][7]
Materials:
-
Succinic anhydride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in anhydrous benzene.
-
Slowly add a solution of succinic anhydride in anhydrous benzene to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
-
Purify the crude product by recrystallization from water or benzene.[6]
Step 2: Amidation of 4-Oxo-4-phenylbutanoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common approach involves the activation of the carboxylic acid followed by reaction with ammonia.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Ammonia (gas or concentrated aqueous solution)
Protocol (General Procedure):
-
Dissolve 4-Oxo-4-phenylbutanoic acid in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp acid chloride C=O stretch).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.
-
Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude 4-Oxo-4-phenylbutanamide by recrystallization.
Chemical Reactivity
The reactivity of 4-Oxo-4-phenylbutanamide is dictated by its two primary functional groups: the ketone and the amide.
-
Ketone: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol or reductive amination. The adjacent methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions.
-
Amide: The amide functional group is generally less reactive than the ketone. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though this typically requires harsh conditions. The N-H protons can be deprotonated by strong bases.
-
Oxidation: Studies on the oxidation of the parent carboxylic acid have shown that the molecule can be cleaved to form benzoic acid under certain oxidative conditions.[7]
Applications in Drug Discovery and Development
While specific biological activities for 4-Oxo-4-phenylbutanamide are not extensively documented, the broader class of 4-oxobutanamide derivatives has shown promise in medicinal chemistry. These derivatives have been investigated for their potential as:
-
Antitumor Agents: Certain novel 4-oxobutanamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[8]
-
Antimicrobial Agents: Heterocyclic compounds synthesized from related 3-oxobutanamides have shown potent activity against a range of bacterial and fungal pathogens.[9]
The 4-oxo-4-phenylbutanamide scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctionality allows for the construction of a diverse array of heterocyclic systems.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]
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SpectraBase. (n.d.). (2Z)-2-(benzhydrylidenehydrazinylidene)-4-(4-bromophenyl)-4-oxo-N-phenylbutanamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-4-oxidanylidene-N-phenyl-butanamide - Optional[13C NMR]. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]
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ResearchGate. (n.d.). Amination of 4‐oxo‐3‐phenylbutyric acid ethyl ester by transaminase.... Retrieved from [Link]
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SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-4-oxidanylidene-N-phenyl-butanamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Retrieved from [Link]
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De Gruyter. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. Retrieved from [Link]
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MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). N,N-dimethyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]
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Florida Southern College. (n.d.). 23132-29-8 | 4-Oxo-4-phenylbutanamide. Retrieved from [Link]
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Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Retrieved from [Link]_
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]- amino}but-2-enoic acid. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Retrieved from [Link]
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Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]
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Figure 1. Chemical Structure of 4-Oxo-4-phenylbutanamide (MW: 177.2 g/mol).
